DL-Tyrosine DL-Tyrosine L-tyrosine is an optically active form of tyrosine having L-configuration. It has a role as an EC 1.3.1.43 (arogenate dehydrogenase) inhibitor, a nutraceutical, a micronutrient and a fundamental metabolite. It is an erythrose 4-phosphate/phosphoenolpyruvate family amino acid, a proteinogenic amino acid, a tyrosine and a L-alpha-amino acid. It is functionally related to a L-tyrosinal. It is a conjugate base of a L-tyrosinium. It is a conjugate acid of a L-tyrosinate(1-). It is an enantiomer of a D-tyrosine. It is a tautomer of a L-tyrosine zwitterion.
Tyrosine is a non-essential amino acid. In animals it is synthesized from [phenylalanine]. It is also the precursor of [epinephrine], thyroid hormones, and melanin.
L-Tyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Tyrosine is a natural product found in Pinus densiflora, Cyperus aromaticus, and other organisms with data available.
L-Tyrosine is the levorotatory isomer of the aromatic amino acid tyrosine. L-tyrosine is a naturally occurring tyrosine and is synthesized in vivo from L-phenylalanine. It is considered a non-essential amino acid; however, in patients with phenylketonuria who lack phenylalanine hydroxylase and cannot convert phenylalanine into tyrosine, it is considered an essential nutrient. In vivo, tyrosine plays a role in protein synthesis and serves as a precursor for the synthesis of catecholamines, thyroxine, and melanin.
Tyrosine is an essential amino acid that readily passes the blood-brain barrier. Once in the brain, it is a precursor for the neurotransmitters dopamine, norepinephrine and epinephrine, better known as adrenalin. These neurotransmitters are an important part of the body's sympathetic nervous system, and their concentrations in the body and brain are directly dependent upon dietary tyrosine. Tyrosine is not found in large concentrations throughout the body, probably because it is rapidly metabolized. Folic acid, copper and vitamin C are cofactor nutrients of these reactions. Tyrosine is also the precursor for hormones, thyroid, catecholestrogens and the major human pigment, melanin. Tyrosine is an important amino acid in many proteins, peptides and even enkephalins, the body's natural pain reliever. Valine and other branched amino acids, and possibly tryptophan and phenylalanine may reduce tyrosine absorption. A number of genetic errors of tyrosine metabolism occur. Most common is the increased amount of tyrosine in the blood of premature infants, which is marked by decreased motor activity, lethargy and poor feeding. Infection and intellectual deficits may occur. Vitamin C supplements reverse the disease. Some adults also develop elevated tyrosine in their blood. This indicates a need for more vitamin C. More tyrosine is needed under stress, and tyrosine supplements prevent the stress-induced depletion of norepinephrine and can cure biochemical depression. However, tyrosine may not be good for psychosis. Many antipsychotic medications apparently function by inhibiting tyrosine metabolism. L-dopa, which is directly used in Parkinson's, is made from tyrosine. Tyrosine, the nutrient, can be used as an adjunct in the treatment of Parkinson's. Peripheral metabolism of tyrosine necessitates large doses of tyrosine, however, compared to L-dopa.
A non-essential amino acid. In animals it is synthesized from PHENYLALANINE. It is also the precursor of EPINEPHRINE; THYROID HORMONES; and melanin.
Brand Name: Vulcanchem
CAS No.: 556-03-6
VCID: VC21541555
InChI: InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)O
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

DL-Tyrosine

CAS No.: 556-03-6

VCID: VC21541555

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

DL-Tyrosine - 556-03-6

Description

DL-Tyrosine is a racemic mixture of the amino acid tyrosine, consisting of equal amounts of its D- and L-enantiomers. Tyrosine itself is a large neutral amino acid that plays a crucial role in the synthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine, which are essential neurotransmitters in the brain. While L-tyrosine is the naturally occurring form found in proteins and is involved in various biological processes, DL-tyrosine is often used in research and industrial applications due to its availability and cost-effectiveness.

Biological Role and Applications

Tyrosine, including its DL-form, serves as a precursor for the synthesis of catecholamines. These neurotransmitters are involved in various physiological processes, including mood regulation, stress response, and cognitive function. While L-tyrosine is more commonly studied for its potential cognitive-enhancing effects, DL-tyrosine may also be used in research settings to explore these biological pathways.

Use in Plant Metabolism

In plant biology, DL-tyrosine has been used in studies related to the biosynthesis of alkaloids in plants like Papaver somniferum (opium poppy). For instance, DL-tyrosine labeled with carbon-14 was used to trace the biosynthetic pathway of morphine .

Data and Tables

While specific data tables for DL-tyrosine are not readily available, the following table summarizes some key aspects of tyrosine and its potential applications:

AspectDescription
Chemical StructureAmino acid with a phenolic side chain
Biological RolePrecursor to catecholamines (dopamine, norepinephrine, epinephrine)
Cognitive EffectsPotential improvement in cognitive performance under stress or sleep deprivation
Plant MetabolismUsed in studies of alkaloid biosynthesis in plants like Papaver somniferum
SynthesisRacemization of L-tyrosine using acetic anhydride and NaOH
CAS No. 556-03-6
Product Name DL-Tyrosine
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
Standard InChIKey OUYCCCASQSFEME-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)N)O
SMILES C1=CC(=CC=C1CC(C(=O)O)N)O
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)O
Boiling Point BOILING POINT: SUBLIMES
Colorform FINE SILKY NEEDLES
White crystals
Melting Point 344 °C
343 °C
Physical Description White to off white powder; [ICN Biomedicals]
Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS]
Solid
Colourless silky needles or white crystalline powder; odourless
Related CAS 25619-78-7
Solubility SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN
SLIGHTLY SOL IN ACETIC ACID
0.479 mg/mL
Soluble in water and dilute mineral acid and alkali hydroxide solutions
Slightly soluble (in ethanol)
Synonyms D-tyrosine;556-02-5;H-D-Tyr-OH;(R)-2-amino-3-(4-hydroxyphenyl)propanoicacid;3-(4-Hydroxyphenyl)-D-alanine;D-Tyr;(2R)-2-amino-3-(4-hydroxyphenyl)propanoicacid;d-p-Tyrosine;D-Tyrosin;Tyrosine,d-;D-(+)-Tyrosine;(.+-.)-Tyrosine;(R)-TYROSINE;D-3-[4-Hydroxyphenyl]alanine;CHEBI:28479;(R)-2-Amino-3-(4-hydroxyphenyl)propionicacid;OUYCCCASQSFEME-MRVPVSSYSA-N;MFCD00063073;ST069332;(D)-Tyrosine;PubChem13030;AC1L2FJD;D-TYR-OH;AC1Q5R0K;SCHEMBL20787
PubChem Compound 6057
Last Modified Aug 15 2023

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